molecular formula C20H28FNO5 B583155 (2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid CAS No. 223526-67-8

(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid

カタログ番号 B583155
CAS番号: 223526-67-8
分子量: 381.444
InChIキー: LEHQDGMPPNTUIE-PBHICJAKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds (single, double, triple, etc.). Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves understanding properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity, and types of reactions the compound can undergo .

科学的研究の応用

Synthetic Methodologies and Chemical Characterization

Research often focuses on the synthesis and structural characterization of complex organic compounds. For example, chemo-enzymatic synthesis methods have been developed for creating diastereomeric mixtures of compounds, providing insights into their structural and stereochemical characterization. This approach allows for the determination of intrinsic degradation kinetics under physiological conditions, essential for understanding the stability and reactivity of pharmaceutical compounds (Baba et al., 2018).

Antimicrobial and Anticancer Activities

Compounds with specific functional groups, similar to the one described, are often explored for their biological activities. For instance, derivatives synthesized from similar structures have shown antimicrobial and anticancer potential in vitro. This suggests that modifying the chemical structure can significantly impact the biological activity of these compounds, providing a pathway for the development of new therapeutic agents (Sharma et al., 2012).

Enzymatic Inhibition and Receptor Antagonism

Research into enzymatic inhibition and receptor antagonism focuses on understanding how specific compounds can modulate biological pathways, potentially leading to therapeutic applications. For example, compounds with certain structural features have been investigated for their ability to inhibit enzymes or receptor activities involved in disease processes. These studies provide insights into the compound's potential for treating conditions like cancer by inhibiting crucial enzymatic pathways (ロバート ヘンリー,ジェームズ, 2006).

Drug Metabolism and Pharmacokinetics

Investigating the metabolism of pharmaceutical compounds is crucial for drug development. Studies on similar compounds have utilized liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-NMR to characterize the metabolites formed in liver microsomes of various species. These studies help predict the metabolic fate of new drugs in humans and identify the most appropriate animal models for pharmacokinetic studies (Zhang et al., 2001).

作用機序

This is typically used in the context of bioactive compounds and refers to how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures .

将来の方向性

This involves understanding the current state of research involving the compound and potential future applications or areas of study .

特性

IUPAC Name

(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FNO5/c1-12(2)17(22-19(26)27-20(3,4)5)16(23)11-14(18(24)25)10-13-6-8-15(21)9-7-13/h6-9,12,14,17H,10-11H2,1-5H3,(H,22,26)(H,24,25)/t14-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHQDGMPPNTUIE-PBHICJAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CC(CC1=CC=C(C=C1)F)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)C[C@@H](CC1=CC=C(C=C1)F)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。